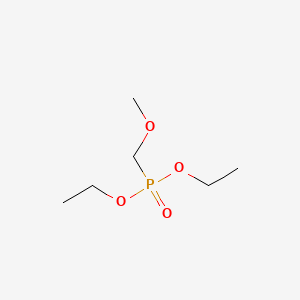
9,9-Bis(4-methoxyphenyl)-9h-fluorene
Übersicht
Beschreibung
9,9-Bis(4-methoxyphenyl)-9h-fluorene is a compound known for its unique structural properties and applications in various scientific fields. It is a fluorene derivative with two methoxyphenyl groups attached at the 9th position. This compound is particularly significant in the development of hole-transport materials for perovskite solar cells due to its ability to facilitate efficient hole extraction and transfer .
Vorbereitungsmethoden
The synthesis of 9,9-Bis(4-methoxyphenyl)-9h-fluorene typically involves the reaction of fluorene with 4-methoxybenzene under specific conditions. The process generally includes:
Synthetic Routes: The reaction begins with the bromination of fluorene to form 9-bromofluorene. This intermediate is then subjected to a Grignard reaction with 4-methoxyphenylmagnesium bromide to yield the desired product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Analyse Chemischer Reaktionen
9,9-Bis(4-methoxyphenyl)-9h-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into more saturated derivatives, which may have different electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,9-Bis(4-methoxyphenyl)-9h-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism by which 9,9-Bis(4-methoxyphenyl)-9h-fluorene exerts its effects is primarily related to its ability to facilitate hole transport in photovoltaic devices. The compound’s structure allows for efficient hole extraction and transfer, which is essential for the performance of perovskite solar cells. The methoxy groups enhance the compound’s solubility and film-forming properties, contributing to its effectiveness as a hole-transport material .
Vergleich Mit ähnlichen Verbindungen
9,9-Bis(4-methoxyphenyl)-9h-fluorene is compared with other similar compounds to highlight its uniqueness:
Spiro-OMeTAD: While Spiro-OMeTAD is a widely used hole-transport material, it suffers from low hole mobility and complex synthesis.
Other Fluorene Derivatives: Compared to other fluorene derivatives, this compound exhibits better solubility and film-forming properties due to the presence of methoxy groups.
Similar Compounds
- Spiro-OMeTAD
- 9,9-Bis(4-methoxyphenyl)fluorene derivatives
- Other substituted fluorenes
Eigenschaften
IUPAC Name |
9,9-bis(4-methoxyphenyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDIWLYAWBNCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472557 | |
| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117766-40-2 | |
| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
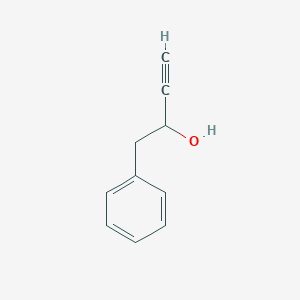


![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)
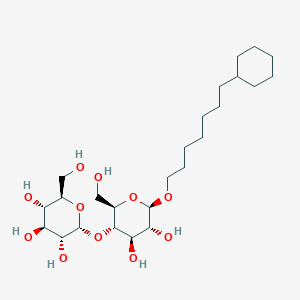
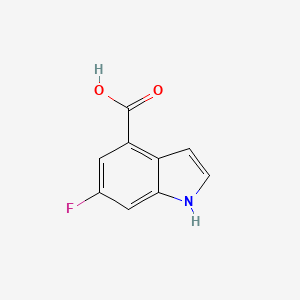
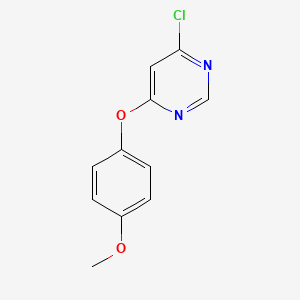
![(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1354281.png)
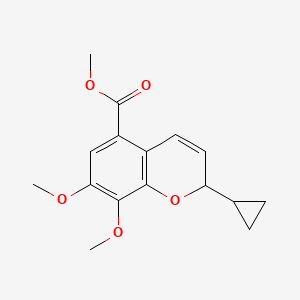
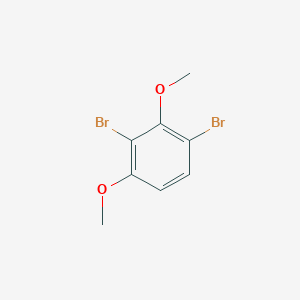
![1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-](/img/structure/B1354285.png)
